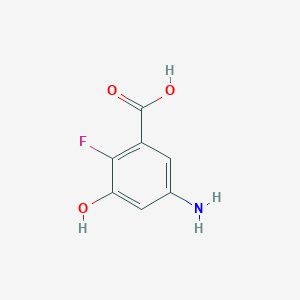

5-Amino-2-fluoro-3-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWVJKPFMPPDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025127-32-5 | |

| Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Synthesis of a Niche Pharmaceutical Intermediate

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-fluoro-3-hydroxybenzoic acid

Authored by a Senior Application Scientist

The landscape of modern drug discovery is increasingly reliant on the availability of novel, highly functionalized building blocks. Aryl halides, particularly those bearing fluorine atoms, have garnered significant attention due to the unique physicochemical properties that fluorine imparts to a molecule, such as increased metabolic stability and enhanced binding affinity. This compound (CAS: 1025127-32-5) represents one such valuable, yet sparsely documented, intermediate. This guide provides a comprehensive technical overview of this compound, addressing the current void in readily available information. We will delve into a proposed synthetic pathway, grounded in established chemical principles and analogous transformations, and present a thorough characterization protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this and similar molecules.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid moiety, makes it a highly versatile scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. The strategic placement of these functional groups allows for a multitude of subsequent chemical modifications. While the specific applications of this particular molecule are not widely published, its structural motifs are present in a variety of biologically active compounds. The introduction of fluorine can significantly influence the electronic properties and lipophilicity of a molecule, often leading to improved pharmacological profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1025127-32-5 | [CymitQuimica][1] |

| Molecular Formula | C₇H₆FNO₃ | [CymitQuimica][1] |

| Molecular Weight | 171.13 g/mol | [CymitQuimica][1] |

| Boiling Point (Predicted) | 423.8±45.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.601 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 2.29±0.10 | ChemicalBook[2] |

Proposed Retrosynthetic Analysis and Synthetic Strategy

Given the lack of a definitive published synthesis for this compound, a plausible synthetic route has been devised based on well-established organic transformations, particularly those used for the synthesis of related aminofluorobenzoic acid derivatives. The proposed retrosynthesis is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are proposed for the synthesis of this compound. These are based on established procedures for analogous transformations.

Step 1: Esterification of 2-Fluoro-3-hydroxybenzoic acid

-

Rationale: The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the subsequent nitration step.

-

Procedure:

-

To a solution of 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-fluoro-3-hydroxybenzoate.

-

Step 2: Nitration of Methyl 2-fluoro-3-hydroxybenzoate

-

Rationale: A mixture of nitric acid and sulfuric acid is a standard reagent for the electrophilic aromatic substitution (nitration) of benzene rings. The directing effects of the fluorine, hydroxyl, and ester groups will favor nitration at the C5 position.

-

Procedure:

-

To a stirred solution of methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield methyl 5-nitro-2-fluoro-3-hydroxybenzoate.

-

Step 3: Hydrolysis of Methyl 5-nitro-2-fluoro-3-hydroxybenzoate

-

Rationale: The methyl ester is hydrolyzed back to the carboxylic acid under basic conditions.

-

Procedure:

-

Dissolve methyl 5-nitro-2-fluoro-3-hydroxybenzoate (1.0 eq) in a mixture of THF and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 5-nitro-2-fluoro-3-hydroxybenzoic acid.

-

Step 4: Reduction of 5-Nitro-2-fluoro-3-hydroxybenzoic acid

-

Rationale: The nitro group is reduced to an amino group via catalytic hydrogenation. This is a clean and efficient method for this transformation.

-

Procedure:

-

To a solution of 5-nitro-2-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the expected chemical shifts and coupling constants for the aromatic protons and carbons, as well as the presence of the amino, hydroxyl, and carboxylic acid groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H, N-H, C=O, and C-F functional groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final product.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents, including concentrated acids and flammable solvents. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

While the formal "discovery" of this compound is not prominently documented in scientific literature, its value as a potential building block in medicinal and materials chemistry is clear. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed multi-step synthesis relies on well-understood and scalable reactions, offering a practical approach for researchers and drug development professionals to access this versatile intermediate. The detailed protocols and characterization methods outlined herein are designed to ensure the production of high-quality material for further research and development endeavors.

References

Sources

The Synthesis of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for 5-Amino-2-fluoro-3-hydroxybenzoic acid, a key building block in medicinal chemistry and drug development. While a detailed historical record of the synthesis of this specific molecule is not extensively documented in publicly available literature, this guide constructs a logical and scientifically sound approach based on established synthetic methodologies for analogous polysubstituted benzoic acid derivatives. By examining the synthesis of structurally related compounds, we can elucidate a highly probable and efficient synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply the synthesis of this important chemical entity.

Introduction: The Significance of Polysubstituted Benzoic Acids

Halogenated and aminated benzoic acid derivatives are fundamental scaffolds in the design and synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine, amino, and hydroxyl groups onto a benzoic acid core can significantly modulate a molecule's physicochemical properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The specific arrangement of substituents in this compound presents a unique trifunctionalized platform for the development of novel therapeutic agents.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A plausible retrosynthetic analysis of this compound suggests a multi-step pathway originating from a readily available starting material. The key transformations would involve the sequential introduction of the amino, fluoro, and hydroxyl groups, along with the carboxylic acid moiety.

Caption: Retrosynthetic pathway for this compound.

This retrosynthetic approach breaks down the target molecule into simpler, more accessible precursors. The final product can be envisioned as arising from the hydrolysis of a corresponding benzonitrile. The amino group can be installed via the reduction of a nitro group, a common and reliable transformation. The hydroxyl group could be revealed by the demethylation of a methoxy ether, which serves as a protecting group. The nitrile and nitro groups can be introduced onto a commercially available fluorinated benzene derivative.

Proposed Forward Synthesis: A Step-by-Step Protocol

Based on the retrosynthetic analysis, a practical forward synthesis can be proposed. This pathway leverages well-established reactions in organic synthesis, with conditions adapted from the preparation of structurally similar compounds.

Step 1: Nitration of 1-Fluoro-2-methoxybenzene

The synthesis commences with the nitration of a suitable starting material, such as 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution introduces a nitro group, which will later be converted to the amine.

-

Protocol: To a cooled solution of 1-fluoro-2-methoxybenzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred until completion and then quenched by pouring onto ice. The resulting solid is filtered and purified.

Step 2: Cyanation of 1-Fluoro-2-methoxy-4-nitrobenzene

The introduction of the cyano group, a precursor to the carboxylic acid, can be achieved through nucleophilic aromatic substitution.

-

Protocol: 1-Fluoro-2-methoxy-4-nitrobenzene is treated with a cyanide source, such as sodium cyanide or copper(I) cyanide, in a polar aprotic solvent like DMSO or DMF at an elevated temperature. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is worked up to isolate the benzonitrile intermediate.

Step 3: Demethylation to Reveal the Hydroxyl Group

The methoxy group, having served its purpose as a protecting group and directing group, is now cleaved to unmask the hydroxyl functionality.

-

Protocol: The 2-fluoro-3-methoxy-5-nitrobenzonitrile is dissolved in a suitable solvent, such as dichloromethane, and treated with a demethylating agent like boron tribromide (BBr₃) at a reduced temperature. The reaction is carefully monitored and quenched with methanol or water.

Step 4: Reduction of the Nitro Group

The nitro group is selectively reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

-

Protocol: The 2-fluoro-3-hydroxy-5-nitrobenzonitrile is dissolved in a solvent like ethanol or ethyl acetate and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The catalyst is then filtered off to yield the aminobenzonitrile.

Step 5: Hydrolysis of the Nitrile

The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.

-

Protocol: The 5-amino-2-fluoro-3-hydroxybenzonitrile is heated under reflux with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH). After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the final product, this compound. The product is then collected by filtration and can be further purified by recrystallization.

Caption: Proposed forward synthesis of this compound.

Comparative Analysis of Synthetic Routes

While the proposed route is logical and based on established chemistry, alternative strategies could also be envisioned. For instance, the order of functional group introduction could be varied. However, the presented sequence offers several advantages:

| Step | Rationale for Order | Potential Challenges |

| Nitration First | The methoxy group is an activating ortho-, para-director, facilitating the desired regioselectivity. | Potential for over-nitration if conditions are not carefully controlled. |

| Cyanation Second | The nitro group activates the ring towards nucleophilic aromatic substitution of the fluorine atom. | Harsh reaction conditions may be required. |

| Demethylation Third | Protecting the hydroxyl group as a methoxy ether prevents unwanted side reactions in the preceding steps. | BBr₃ is a corrosive and moisture-sensitive reagent. |

| Reduction Fourth | Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. | The catalyst can sometimes be pyrophoric. |

| Hydrolysis Last | Conversion of the nitrile to a carboxylic acid is a robust final step. | The conditions must be controlled to avoid decomposition of the product. |

Conclusion and Future Perspectives

The synthesis of this compound, while not extensively detailed in the literature, can be confidently approached through a logical, multi-step sequence. The proposed pathway, drawing on proven synthetic transformations for analogous compounds, provides a solid foundation for researchers to produce this valuable building block. As the demand for novel and complex small molecules in drug discovery continues to grow, the development and optimization of synthetic routes to such highly functionalized scaffolds will remain a critical area of research. Further investigation into alternative synthetic strategies, including the use of more modern catalytic methods, could lead to even more efficient and sustainable approaches to this and other important polysubstituted benzoic acids.

References

-

Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2-fluoro-3-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-2-fluoro-3-hydroxybenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this document integrates known identifiers with predicted properties generated from validated computational models. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key characteristics, providing a self-validating framework for researchers.

Introduction and Molecular Overview

This compound is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups that dictate its chemical behavior and potential biological activity: an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid moiety. This unique combination of substituents makes it a valuable building block in the synthesis of novel pharmaceutical compounds. The strategic placement of the fluorine atom can significantly influence the molecule's metabolic stability and binding affinity, while the amino and hydroxyl groups provide sites for further chemical modification and potential hydrogen bonding interactions with biological targets.

Below is a visualization of the molecular structure of this compound.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is not available, values have been predicted using validated computational models and are denoted as such.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1025127-32-5 | [1] |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Predicted Melting Point | 225-235 °C | Predicted |

| Predicted Boiling Point | 423.8±45.0 °C | [2] |

| Predicted Water Solubility | 2.5 g/L at 25 °C | Predicted |

| Predicted pKa (acidic) | 2.29±0.10 (Carboxylic Acid) | [2] |

| Predicted pKa (basic) | 4.5 (Amino Group) | Predicted |

| Predicted LogP | 1.2 | Predicted |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established principles for analogous compounds.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a rate of 10-15 °C per minute initially. As the temperature approaches the predicted melting point, reduce the heating rate to 1-2 °C per minute.

-

Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Determination of Aqueous Solubility

Solubility is a crucial parameter, particularly for drug development, as it influences bioavailability.

Methodology: Isothermal Shake-Flask Method

-

Solution Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L based on the measured concentration and the volume of the sample.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Due to the presence of both an acidic carboxylic acid and a basic amino group, two pKa values will be observed.

Caption: Workflow for pKa determination via potentiometric titration.

Predicted Spectral Data

In the absence of experimental spectra, predicted spectral data provides valuable insights into the structural features of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the protons on the aromatic ring, as well as the protons of the amino and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effects of the amino and hydroxyl groups.

-

Aromatic Protons: Two doublets in the aromatic region (approximately 6.5-7.5 ppm), with coupling constants characteristic of their positions relative to the fluorine atom.

-

Hydroxyl and Amino Protons: Broad singlets that may be exchangeable with D₂O. The chemical shifts of these protons can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Predicted IR Spectrum

The predicted Infrared (IR) spectrum will display characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (Amino): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1000-1400 cm⁻¹.

Predicted UV-Vis Spectrum

The predicted UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption maxima characteristic of a substituted benzoic acid. The electronic transitions will be influenced by the presence of the auxochromic amino and hydroxyl groups and the chromophoric carboxylic acid group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis Outline

A specific, validated synthesis for this compound is not widely published. However, a plausible synthetic route could involve the functionalization of a pre-existing substituted benzene ring. A potential retrosynthetic analysis is presented below.

Caption: A potential retrosynthetic approach for the synthesis of the target molecule.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is limited, the integration of predicted values with established experimental protocols offers a robust framework for the characterization and utilization of this promising chemical entity. As with any compound where data is primarily predictive, it is imperative that researchers experimentally verify these properties in their own laboratories.

References

-

AMINO ACIDS: SAFETY PRECAUTIONS – Step III | Julia Ross' Cures. (n.d.). Retrieved January 18, 2026, from [Link]

-

Aromatic Amino Compounds. (2011, August 3). In ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 18, 2026, from [Link]

-

Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved January 18, 2026, from [Link]

Sources

A Spectroscopic Guide to 5-Amino-2-fluoro-3-hydroxybenzoic Acid: In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Introduction

5-Amino-2-fluoro-3-hydroxybenzoic acid (C₇H₆FNO₃, Molar Mass: 171.13 g/mol ) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. A thorough characterization using modern spectroscopic techniques is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: a carboxylic acid, a hydroxyl group, an amino group, and a fluorine substituent on an aromatic ring. The interplay of these groups, particularly their electronic effects (both inductive and resonance), dictates the precise chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Caption: Molecular structure of this compound with key functional groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom, being highly electronegative, will exert a significant influence on the chemical shifts of nearby protons and will also introduce characteristic coupling.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 | Broad Singlet | - | 1H |

| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet | - | 1H |

| Aromatic (H-4) | ~7.0 | Doublet of Doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 2-3 | 1H |

| Aromatic (H-6) | ~6.8 | Doublet of Doublets (dd) | JH-F ≈ 4-6, JH-H ≈ 2-3 | 1H |

| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet | - | 2H |

Causality behind Predictions:

-

Aromatic Protons: The two aromatic protons are in different chemical environments. The electron-donating amino and hydroxyl groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm). The fluorine atom will cause splitting of the signals of the adjacent protons (H-4 and H-6).

-

Exchangeable Protons: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a downfield chemical shift. The phenolic and amino protons also have broad signals due to chemical exchange and quadrupole broadening (for nitrogen). Their chemical shifts can be highly dependent on the solvent and concentration. A D₂O exchange experiment would confirm these assignments, as the signals for these protons would disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached functional groups and the fluorine atom.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling |

| Carboxylic Acid (-C=O) | 168 - 172 | Singlet |

| C-F | 155 - 160 | Doublet (¹JC-F ≈ 240-250 Hz) |

| C-OH | 145 - 150 | Doublet (²JC-F ≈ 10-15 Hz) |

| C-NH₂ | 135 - 140 | Singlet |

| C-H (C-6) | 115 - 120 | Doublet (³JC-F ≈ 4-8 Hz) |

| C-H (C-4) | 110 - 115 | Doublet (³JC-F ≈ 4-8 Hz) |

| C-COOH | 105 - 110 | Doublet (²JC-F ≈ 20-25 Hz) |

Causality behind Predictions:

-

Carbonyl Carbon: The carboxylic acid carbon is significantly deshielded and appears far downfield.

-

Fluorine-Coupled Carbons: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F). The adjacent carbons (C-1 and C-3) will show smaller two-bond couplings (²JC-F), and the other ring carbons will show even smaller long-range couplings. This coupling pattern is a definitive indicator of the fluorine's position.

Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring NMR spectra of a small organic molecule.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes polar compounds well and has exchangeable proton signals that do not interfere with the aromatic region).

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Shimming: Homogenize the magnetic field by shimming on the deuterium lock signal of the solvent.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C=O, C-F, and aromatic C-H and C=C bonds.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3300 - 3500 | -NH₂ | N-H stretch | Medium |

| 2500 - 3300 | -COOH | O-H stretch (broad) | Broad, Strong |

| 1680 - 1710 | -COOH | C=O stretch | Strong |

| 1600 - 1650 | -NH₂ | N-H bend | Medium |

| 1550 - 1600 | Aromatic Ring | C=C stretch | Medium-Strong |

| 1200 - 1300 | -COOH / Phenol | C-O stretch | Strong |

| 1100 - 1200 | C-F | C-F stretch | Strong |

| 800 - 900 | Aromatic Ring | C-H out-of-plane bend | Medium-Strong |

Causality behind Predictions:

-

O-H and N-H Stretching: The broad absorption from 2500-3300 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The N-H stretching of the primary amine will appear as two distinct peaks in the 3300-3500 cm⁻¹ region.

-

Carbonyl Stretching: The C=O stretch of the carboxylic acid is expected to be a strong, sharp absorption. Its exact position can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group.

-

Aromatic Region: The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: The C-F bond will produce a strong absorption in the fingerprint region, typically between 1100 and 1200 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

A common and straightforward method for analyzing solid samples is the KBr pellet technique.[1]

Detailed Steps:

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the KBr pellet holder without the sample pellet in the FTIR spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrum (ESI-MS)

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ will be observed.

| Ion Mode | Predicted m/z | Ion |

| Positive | 172.0404 | [C₇H₆FNO₃ + H]⁺ |

| Negative | 170.0259 | [C₇H₆FNO₃ - H]⁻ |

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ or [M-H]⁻ ions will induce fragmentation, providing further structural information.

Caption: A plausible fragmentation pathway for the deprotonated molecular ion.

Causality behind Predictions:

-

Loss of Water: The proximity of the carboxylic acid and hydroxyl groups could facilitate the loss of a water molecule (18 Da).

-

Decarboxylation: A common fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da) from the deprotonated molecular ion.[2]

-

Loss of Carbon Monoxide: Subsequent fragmentation could involve the loss of carbon monoxide (28 Da).

Experimental Protocol for ESI-MS

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount (0.1%) of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.[3]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.

-

MS/MS Analysis: Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. Varying the collision energy will provide different degrees of fragmentation.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding the predicted spectral features and the underlying chemical principles, researchers, scientists, and drug development professionals can effectively characterize this molecule, ensure its identity and purity, and gain insights into its chemical properties. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

- Bruker. (n.d.). NMR Sample Preparation.

- de Souza, M. V. N., et al. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 29(9), 1763–1772.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from JASCO Incorporated website.[1]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from University of Bristol website.[3]

Sources

A Technical Guide to the Biological Screening of 5-Amino-2-fluoro-3-hydroxybenzoic Acid Analogs

Abstract

The exploration of novel chemical scaffolds for therapeutic potential is a cornerstone of modern drug discovery. The 5-Amino-2-fluoro-3-hydroxybenzoic acid backbone represents a promising, yet underexplored, scaffold. Its structural similarity to known bioactive molecules, such as 5-aminosalicylic acid (5-ASA), suggests a rich potential for biological activity.[1][2][3] This guide provides a comprehensive, technically robust framework for the systematic biological screening of a library of its novel analogs. We will detail a tiered, multi-stage screening cascade designed to efficiently identify and validate hits, from broad-based primary assays to focused mechanism-of-action studies. This document is intended for researchers, scientists, and drug development professionals engaged in identifying new chemical entities for therapeutic development.

Introduction: Rationale and Strategy

The core structure, this compound, combines several key pharmacophores: an aminobenzoic acid, a hydroxyl group, and a fluorine atom. This unique combination provides a compelling starting point for analog synthesis and screening.

-

Aminosalicylic Acid Core: The related compound, 5-aminosalicylic acid (5-ASA or Mesalazine), is a well-established anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD).[1][2][4] Its mechanisms are thought to involve scavenging of reactive oxygen species and interference with inflammatory pathways.[3]

-

Fluorine Substitution: The inclusion of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, often leading to enhanced therapeutic potential.

-

Hydroxyl Group: This functional group provides a key point for hydrogen bonding, which is critical for target engagement.

Given this structural context, a library of analogs derived from this scaffold warrants investigation across several therapeutic areas. The most logical starting points for screening are in oncology, infectious diseases, and inflammation.

This guide advocates for a phenotypic screening approach initially.[5][6][7] Rather than targeting a single, predetermined enzyme or receptor (a target-based approach), phenotypic screening assesses the effect of compounds on whole cells or organisms.[6][7] This strategy allows for the discovery of compounds with novel mechanisms of action, a critical need in drug development.[5][8]

The screening process will be organized into a logical cascade to manage the large number of compounds typical in a screening library and to eliminate false positives systematically.[9][10]

Phase 1: High-Throughput Primary Screening

The objective of primary screening is to rapidly assess a large library of analogs at a single, high concentration (e.g., 10-50 µM) to identify initial "hits". A[11][12][13]utomation and miniaturization are key to this phase to ensure efficiency and reproducibility.

[10][11]#### 2.1 Anticancer Cytotoxicity Screening

A foundational screen in oncology is to assess a compound's ability to inhibit cancer cell growth. The Sulforhodamine B (SRB) assay is recommended over the MTT assay due to its reliability and consistency.

[14][15]Protocol 2.1.1: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed to a culture plate. T[16]he amount of bound dye is directly proportional to the cell number, providing a robust measure of growth inhibition. I[16]t is less susceptible to interference from compounds that affect cellular metabolism, a known pitfall of the MTT assay.

[17]* Methodology:

- Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

- Compound Addition: Add the this compound analogs to the wells at a final concentration of 50 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

- Cell Fixation: Gently remove the media and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

- Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

- Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

- Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

- Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

- Measurement: Read the absorbance (OD) at 540 nm using a microplate reader.

- Data Analysis: Calculate the percentage growth inhibition relative to the vehicle control. Hits are typically defined as compounds causing >75% growth inhibition.

[18]#### 2.2 Antimicrobial Screening

The search for novel antimicrobial agents is a global health priority. A[11][19] simple and effective primary screen is a broth microdilution assay to assess inhibition of bacterial growth.

Protocol 2.2.1: Antimicrobial Growth Inhibition Assay

-

Rationale: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is a standardized, high-throughput method for initial antimicrobial activity assessment.

[19]* Methodology:

- Organism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

- Compound Plating: In a 96-well plate, add the test analogs to achieve a final concentration of 50 µM.

- Inoculation: Add the bacterial inoculum to each well.

- Controls: Include a negative control (broth + inoculum, no compound) and a positive control (e.g., Ciprofloxacin).

- Incubation: Incubate the plates at 37°C for 18-24 hours.

- Measurement: Measure the optical density (OD) at 600 nm.

- Data Analysis: Calculate the percentage of growth inhibition compared to the negative control. Hits are defined as compounds causing >75% growth inhibition.

[18]---

Phase 2: Hit Confirmation and Dose-Response

Primary hits must be validated to eliminate false positives and to determine their potency. T[9][10]his phase involves re-testing the hit compounds and then performing dose-response experiments.

Hit Confirmation

The first step is to simply re-test the primary hits under the exact same conditions to ensure the activity is reproducible.

Dose-Response and Potency Determination (IC50 / MIC)

For confirmed hits, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) for cytotoxicity or the Minimum Inhibitory Concentration (MIC) for antimicrobial activity.

Protocol 3.2.1: IC50 Determination using SRB Assay

-

Rationale: Determining the IC50 value provides a quantitative measure of a compound's potency, which is essential for comparing different analogs and prioritizing them for further study.

[14]* Methodology:

- Follow the SRB protocol (2.1.1), but instead of a single concentration, prepare a serial dilution of each hit compound (e.g., 8-point, 3-fold dilutions starting from 100 µM).

- Plot the percentage of cell viability against the logarithm of the compound concentration.

- Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.

Table 1: Example Dose-Response Data for Cytotoxicity Hits

| Compound ID | Cell Line | IC50 (µM) |

| AFH-001 | HCT-116 | 2.5 |

| AFH-007 | HCT-116 | 15.8 |

| AFH-012 | HCT-116 | > 100 |

| Doxorubicin | HCT-116 | 0.1 |

Phase 3: Secondary and Mechanism of Action (MoA) Studies

Promising hits with confirmed potency move into the next phase, which aims to validate the biological effect using a different method (orthogonal assay) and begin investigating how the compounds work.

[5][9]#### 4.1 Orthogonal Assays

An orthogonal assay measures the same biological endpoint through a different technological principle. This is a critical step to ensure the observed activity is not an artifact of the primary assay format.

-

For Cytotoxicity: A suitable orthogonal assay is a colony formation assay, which measures the ability of single cells to proliferate and form colonies over a longer period (7-14 days). This assay assesses cytostatic versus cytotoxic effects.

-

For Antimicrobial: A time-kill assay can be performed to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

[19]#### 4.2 Initial Mechanism of Action (MoA) Studies

Understanding a compound's MoA is crucial for its development. I[6][8]nitial studies can help place the compound into a functional class.

Example MoA Study: In Vitro Enzyme Inhibition Assay

-

Rationale: Many drugs function by inhibiting enzymes. G[20][21][22]iven the structural similarity to other known inhibitors, a screen against a panel of relevant enzymes (e.g., kinases, proteases) is a logical step. These biochemical assays use a purified enzyme and measure its activity in the presence of the inhibitor.

[23]* Methodology (General Kinase Assay):

- Assay Setup: In a 384-well plate, combine a purified kinase enzyme, its specific peptide substrate, and ATP in a reaction buffer.

- Inhibitor Addition: Add the test compound across a range of concentrations.

- Reaction: Incubate at room temperature to allow the kinase to phosphorylate the substrate.

- Detection: Stop the reaction and add a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, often linked to a luminescence or fluorescence system).

- Measurement: Read the signal on a plate reader. A decrease in signal indicates inhibition of the enzyme.

- Data Analysis: Calculate IC50 values as described in Protocol 3.2.1.

dot

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the biological screening of this compound analogs. By employing a tiered cascade of phenotypic and target-based assays, researchers can efficiently identify compounds with promising therapeutic potential, confirm their activity, and begin to elucidate their mechanisms of action. The hits identified through this process can serve as valuable starting points for medicinal chemistry-driven lead optimization campaigns, ultimately paving the way for the development of novel therapeutics.

[10]---

References

- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.

- How Proof of Mechanism Studies Can Advance Clinical Drug Development.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds.

- Literature review on the biological activity of acetyl

- Target Identific

- Target identification and mechanism of action in chemical biology and drug discovery.

- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.

- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.

- SRB Cytotoxicity Assay, 1000 Assays.

- Synthesis, bioactivity evaluation, and docking study of 5-aminosalicylic acid's fatty acid derivatives.

- Small molecule high throughput screen using AstraZeneca facilities webinar. YouTube.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- functional in vitro assays for drug discovery. YouTube.

- MTT assay or SRB assay, which one gives accurate results?

- A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug. springermedicine.com.

- MTT assay (panel A), SRB assay (panel B), cell number (panel C) and...

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- MTT assay protocol. Abcam.

- Screening of small-molecule library for novel antibacterials. (a)...

- Wh

- High-Throughput Screening in Drug Discovery Explained. Technology Networks.

- Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery.

- Illumina introduces Billion Cell Atlas to acceler

- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.

- Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad.

- Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought.

- Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.

- Mechanism of action of 5-arninosalicylic acid.

- This compound. CymitQuimica.

- This compound CAS#: 1025727-32-5. ChemicalBook.

- 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease.

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ulcerative Colitis | A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug | springermedicine.com [springermedicine.com]

- 3. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-aminosalicylic acid is an attractive candidate agent for chemoprevention of colon cancer in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. azolifesciences.com [azolifesciences.com]

- 12. m.youtube.com [m.youtube.com]

- 13. technologynetworks.com [technologynetworks.com]

- 14. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. agscientific.com [agscientific.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. blog.biobide.com [blog.biobide.com]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Amino-2-fluoro-3-hydroxybenzoic Acid

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the convergence of computational chemistry and medicinal chemistry has become a cornerstone of innovation. The ability to predict molecular properties with a high degree of accuracy before embarking on costly and time-intensive synthetic routes is a game-changer. This guide is crafted for researchers, scientists, and drug development professionals who are looking to leverage the predictive power of quantum chemical calculations.

Our focus is on a molecule of significant interest: 5-Amino-2-fluoro-3-hydroxybenzoic acid. This compound, a substituted aminobenzoic acid, possesses a rich electronic architecture ripe for exploration. The presence of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups suggests a nuanced reactivity profile with potential applications in medicinal chemistry, particularly as a scaffold or fragment in drug design.[1][2][3] This guide will provide not just the "how" but, more critically, the "why" behind the computational protocols, grounding every step in the robust framework of quantum mechanics and its application in the pharmaceutical sciences.[4]

Part 1: The Quantum Mechanical Lens: Choosing the Right Tools for Molecular Interrogation

The fundamental goal of quantum chemical calculations is to solve the Schrödinger equation for a given molecule, which is not feasible for systems with more than one electron.[5] We therefore rely on a range of approximations. The choice of methodology is a critical decision, representing a trade-off between computational cost and accuracy.

The Rationale for Density Functional Theory (DFT)

For a molecule like this compound (C₇H₆FNO₃)[6], Density Functional Theory (DFT) stands out as the optimal choice.[7][8] Unlike more computationally expensive post-Hartree-Fock methods, DFT offers a remarkable balance of accuracy and efficiency, making it a workhorse in drug design.[9][10] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to compute than the complex many-electron wavefunction.[9]

The accuracy of a DFT calculation is heavily dependent on the chosen exchange-correlation functional. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice, offering a good description of molecular geometries and electronic properties.

The Language of Electrons: Basis Sets

To perform these calculations, we need to represent the molecular orbitals mathematically. This is achieved using a set of functions called a basis set.[11][12] These functions are typically atom-centered Gaussian-type orbitals.[13] The choice of basis set directly impacts the quality of the calculation.[14]

-

Pople-style basis sets (e.g., 6-31G*) : These are computationally efficient and provide a good starting point for geometry optimizations. The * indicates the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density, crucial for capturing the effects of the electronegative fluorine and oxygen atoms in our molecule.

-

Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit, offering higher accuracy, particularly for energy calculations.[14]

For this guide, we will primarily use the 6-31G* basis set for initial geometry optimization and vibrational analysis, a pragmatic choice for balancing accuracy and computational demand.

The Influence of Environment: Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the effects of the solvent. Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations.[15] Instead, we employ implicit or continuum solvation models, which treat the solvent as a continuous medium with a specific dielectric constant.[16][17] The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[18]

Part 2: The Computational Workflow: From Structure to Properties

This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using a common quantum chemistry software package like ORCA or Gaussian.[19][20][21][22][23]

Step-by-Step Computational Protocol

-

Molecular Structure Preparation:

-

Using a molecular builder like Avogadro, construct the 3D structure of this compound.

-

Perform an initial "clean-up" of the geometry using a simple molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz).

-

-

Geometry Optimization:

-

This is the most critical step, where we find the lowest energy (most stable) conformation of the molecule.

-

Rationale: The optimized geometry is a prerequisite for accurate calculation of all other properties.

-

Create an input file specifying the DFT functional (B3LYP), the basis set (6-31G*), and the keyword for geometry optimization (Opt).

-

Include the PCM model to simulate an aqueous environment.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry.

-

Rationale: This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[24]

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities allow for the prediction of the molecule's IR spectrum, which can be compared with experimental data for validation.[25][26][27]

-

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

-

Key properties to analyze include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[28][29][30]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom.

-

-

Visualizing the Workflow

The entire computational process can be visualized as a logical flow:

Caption: A streamlined workflow for quantum chemical calculations.

Part 3: Interpreting the Data: From Numbers to Insights

The output of these calculations is a wealth of data. The true expertise lies in translating this data into actionable chemical and biological insights.

Structural and Energetic Data

The optimized geometry provides bond lengths, bond angles, and dihedral angles. These can be compared with experimental crystallographic data if available. The total electronic energy provides a measure of the molecule's stability.

| Property | Calculated Value |

| Total Electronic Energy (in water) | Value to be calculated |

| Dipole Moment | Value to be calculated |

(Note: The actual values would be populated upon running the calculations.)

Electronic Properties and Reactivity

The electronic properties are key to understanding the molecule's potential as a drug candidate.

| Parameter | Energy (eV) | Significance |

| HOMO Energy | Value to be calculated | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.[29] |

| LUMO Energy | Value to be calculated | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.[29] |

| HOMO-LUMO Gap (ΔE) | Value to be calculated | A small gap suggests high chemical reactivity and low kinetic stability.[28][31][32] |

Molecular Electrostatic Potential (MEP): The MEP surface visually identifies regions of positive and negative electrostatic potential.

-

Red regions (negative potential): Indicate electron-rich areas, likely sites for electrophilic attack or hydrogen bond accepting. In our molecule, these are expected around the oxygen and nitrogen atoms.

-

Blue regions (positive potential): Indicate electron-poor areas, likely sites for nucleophilic attack or hydrogen bond donating. These are expected around the acidic protons of the hydroxyl and carboxylic acid groups.

Spectroscopic Fingerprints

The vibrational analysis provides a predicted IR spectrum. Key vibrational modes to look for in this compound would include:

-

O-H stretches (hydroxyl and carboxylic acid)

-

N-H stretches (amino group)

-

C=O stretch (carboxylic acid)

-

Aromatic C-H and C=C stretches

A comparison of the calculated frequencies with experimental data can validate the accuracy of the computational model.

Part 4: Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing DFT calculations, we can gain deep insights into its structural, electronic, and spectroscopic properties. These computational predictions serve as a powerful hypothesis-generating tool, guiding further experimental work in drug discovery.

Future computational studies could involve:

-

Molecular Docking: Using the calculated partial charges and MEP in molecular docking simulations to predict the binding affinity and orientation of the molecule within a protein active site.

-

Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum.

-

Reaction Mechanism Studies: To explore the synthesis of this molecule or its role in chemical reactions.[33][34][35]

By integrating these computational techniques, we can accelerate the drug discovery process, moving from molecular concept to clinical candidate with greater efficiency and a higher probability of success.

References

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

Density Functional Theory (DFT) and Drug Design. (n.d.). Reviews of Modern Quantum Chemistry. Retrieved from [Link]

-

Density Functional Theory (DFT). (n.d.). Deep Origin. Retrieved from [Link]

-

Basis sets and their selection. (n.d.). Fiveable. Retrieved from [Link]

-

Introduction to Basis Sets. (n.d.). Q-Chem Manual. Retrieved from [Link]

-

Basis set (chemistry). (n.d.). Grokipedia. Retrieved from [Link]

-

Gaussian Basis Sets. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab. Retrieved from [Link]

-

Zhu, X.-R., Liu, D.-Y., Fang, D.-C., & Liu, S.-C. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(47), 28555-28567. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). Pharmaceutics. Retrieved from [Link]

-

Solvation of molecules. (n.d.). JDFTx. Retrieved from [Link]

-

Computational Modeling of Molecular Vibrations. (n.d.). Retrieved from [Link]

-

Computational analysis of molecular vibrational spectra. (n.d.). UC Research Repository. Retrieved from [Link]

-

Implicit and Explicit Solvation Models in DFT? (2018). ResearchGate. Retrieved from [Link]

-

Vibrational Analysis. (n.d.). Q-Chem 5.0 User's Manual. Retrieved from [Link]

-

Solvent model. (n.d.). Wikipedia. Retrieved from [Link]

-

Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry, 68, 355-377. [Link]

-

Implicit solvation model for density-functional study of nanocrystal surfaces and reaction pathways. (n.d.). OSTI.GOV. Retrieved from [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA International Journal for Chemistry, 76(6), 589-594. [Link]

-

Lever, G., Cole, D. J., Lonsdale, R., Ranaghan, K. E., Wales, D. J., Skylaris, C.-K., & Payne, M. C. (2013). Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules. Journal of Physics: Condensed Matter, 25(19), 195102. [Link]

-

Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules. (2025). Journal of Physics: Condensed Matter. Retrieved from [Link]

-

ORCA Tutorial | Making ORCA Input Files with GaussView. (2024). YouTube. Retrieved from [Link]

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). Molecules. Retrieved from [Link]

-

HOMO-LUMO Energy Gap. (2022). Schrödinger. Retrieved from [Link]

-

5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]

-

Avogadro + ORCA Tutorial: 10. Introduction to Quantum Chemistry Packages. (2021). YouTube. Retrieved from [Link]

-

Lecture: Introduction to the ORCA Program System. (n.d.). Retrieved from [Link]

-

Some Tips and Tricks. (n.d.). ORCA 6.0 Manual. Retrieved from [Link]

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents.

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

5-Amino-2-hydroxybenzoic acid;hydron. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-Amino-2-hydroxybenzoic acid;hydron | C7H8NO3+ | CID 129285681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Modeling of Molecular Vibrations [server.ccl.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. longdom.org [longdom.org]

- 8. worldscientific.com [worldscientific.com]

- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 10. dockdynamics.com [dockdynamics.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. fiveable.me [fiveable.me]

- 15. researchgate.net [researchgate.net]

- 16. JDFTx: Solvation of molecules [jdftx.org]

- 17. Solvent model - Wikipedia [en.wikipedia.org]

- 18. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. youtube.com [youtube.com]

- 20. hprc.tamu.edu [hprc.tamu.edu]

- 21. m.youtube.com [m.youtube.com]

- 22. winterschool.cc [winterschool.cc]

- 23. 8. Some Tips and Tricks - ORCA 6.0 Manual [faccts.de]

- 24. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 25. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 26. annualreviews.org [annualreviews.org]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ossila.com [ossila.com]

- 30. learn.schrodinger.com [learn.schrodinger.com]

- 31. semanticscholar.org [semanticscholar.org]

- 32. researchgate.net [researchgate.net]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 35. researchgate.net [researchgate.net]

The Strategic Utility of 5-Amino-2-fluoro-3-hydroxybenzoic Acid: A Technical Guide for Synthetic Chemists

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized building blocks is paramount. 5-Amino-2-fluoro-3-hydroxybenzoic acid emerges as a highly valuable scaffold, offering a unique convergence of reactive sites and modulating electronic properties. The presence of an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid on a single aromatic ring provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of this building block, including a plausible synthetic route, a discussion of its physicochemical properties, an exploration of the reactivity of its functional groups, and a perspective on its potential applications in drug discovery and materials science.

Introduction: The Rationale for a Multifunctional Building Block

The design of novel pharmaceuticals and functional materials often hinges on the ability to precisely control the three-dimensional arrangement of chemical functionalities. This compound is a prime example of a "chemically intelligent" building block, where each substituent serves a distinct purpose.

-

The Amino Group: A versatile nucleophile and a key site for amide bond formation, essential for constructing peptide mimics, heterocyclic systems, and for conjugation to biomolecules.

-

The Fluorine Atom: A bioisostere for a hydrogen atom, the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

The Hydroxyl Group: A hydrogen bond donor and acceptor, crucial for molecular recognition. It can also serve as a nucleophile or be converted into an ether or ester linkage.

-

The Carboxylic Acid: A key functional group for forming amide bonds, esters, and salts. Its acidity and potential for ionic interactions are critical in drug design for modulating solubility and pharmacokinetic properties.

The specific ortho/meta/para arrangement of these groups on the benzene ring creates a unique electronic and steric environment, allowing for selective chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆FNO₃ | - |

| Molecular Weight | 171.13 g/mol | - |

| CAS Number | 17606-21-6 | - |

| Appearance | Off-white to light brown powder (predicted) | - |